

5-Methoxynicotinic Acid: A Technical Guide to Its Discovery and Natural Occurrence

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Compound of Interest

Compound Name: **5-Methoxynicotinic acid**

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Abstract

5-Methoxynicotinic acid, a pyridinecarboxylic acid derivative, has garnered interest within the scientific community due to its presence in medicinally significant flora and its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the discovery and natural occurrence of **5-methoxynicotinic acid**. It delves into its identification in the plant kingdom, outlines detailed protocols for its isolation from natural sources, and presents a plausible synthetic pathway based on established organic chemistry principles. Furthermore, this guide explores the analytical techniques essential for its characterization and discusses the potential biological significance of this compound, providing a foundational resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds fundamental to various biological processes.^[1] Beyond their role as essential nutrients, substituted nicotinic acids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.^[2] The strategic placement of functional groups on the pyridine ring can significantly modulate the biological and physicochemical properties of the parent molecule, making these derivatives attractive targets for medicinal chemistry and drug development. **5-Methoxynicotinic acid**, with its methoxy substituent at the 5-position, represents one such derivative with potential for novel therapeutic applications.

Natural Occurrence: Identification in *Brucea javanica*

To date, the primary documented natural source of **5-Methoxynicotinic acid** is the plant *Brucea javanica* (L.) Merr., a member of the Simaroubaceae family.^[3] This plant, commonly known as Java brucea or Macassar kernels, is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating ailments such as dysentery, malaria, and cancer.^{[3][4]}

Phytochemical investigations of *Brucea javanica* have revealed a rich and diverse array of secondary metabolites, including quassinoids, alkaloids, triterpenoids, and flavonoids, which are believed to contribute to its therapeutic effects.^{[3][5]} While much of the research on this plant has focused on the potent cytotoxic and antimalarial properties of its quassinoid constituents, the presence of other bioactive compounds like **5-Methoxynicotinic acid** highlights the chemical complexity of this botanical species.^{[6][7]}

The occurrence of **5-Methoxynicotinic acid** within *Brucea javanica* suggests its involvement in the plant's secondary metabolism, although its specific biosynthetic pathway and physiological role have yet to be fully elucidated. The presence of this and other nicotinic acid derivatives in plants is part of a broader metabolic network.^{[8][9]}

Isolation of **5-Methoxynicotinic Acid** from *Brucea javanica* Seeds

The isolation of **5-Methoxynicotinic acid** from its natural source requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a representative methodology based on standard phytochemical techniques for isolating polar compounds from a complex plant matrix.

- Extraction:
 - Dried and powdered seeds of *Brucea javanica* are subjected to exhaustive extraction with methanol at room temperature. This is typically achieved by maceration or Soxhlet extraction to ensure the efficient removal of a broad spectrum of secondary metabolites.^[5]

- The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their differential solubility.
 - **5-Methoxynicotinic acid**, being a polar compound, is expected to be enriched in the more polar fractions, such as the ethyl acetate or aqueous fraction.
- Chromatographic Purification:
 - The fraction containing the target compound is subjected to column chromatography over silica gel.
 - A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the components of the fraction.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **5-Methoxynicotinic acid**.
 - Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.



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Caption: A generalized workflow for the isolation of **5-Methoxynicotinic acid**.

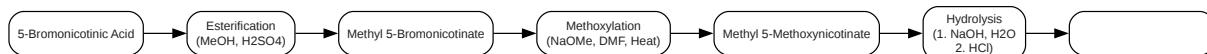
Chemical Synthesis: A Plausible Pathway

While a definitive historical account of the first synthesis of **5-Methoxynicotinic acid** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the introduction of the methoxy group onto a pre-functionalized pyridine ring.

Proposed Synthetic Route from 5-Bromonicotinic Acid

A logical approach to the synthesis of **5-Methoxynicotinic acid** involves the nucleophilic aromatic substitution of a halogen on the pyridine ring with a methoxide source. 5-Bromonicotinic acid is a commercially available and suitable starting material for this transformation.[10]

- Esterification of 5-Bromonicotinic Acid:
 - 5-Bromonicotinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality and improve solubility in organic solvents. This can be achieved by reacting the acid with methanol or ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating under reflux.
- Methoxylation:
 - The resulting 5-bromonicotinate ester is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide.
 - The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The use of a copper catalyst, such as copper(I) iodide, can facilitate this reaction.
- Hydrolysis:
 - Finally, the methyl or ethyl 5-methoxynicotinate is hydrolyzed back to the carboxylic acid. This is typically accomplished by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired **5-Methoxynicotinic acid**.



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Caption: A plausible synthetic route to **5-Methoxynicotinic acid**.

Analytical Characterization

The unequivocal identification of **5-Methoxynicotinic acid**, whether isolated from a natural source or synthetically prepared, relies on a combination of spectroscopic and spectrometric techniques.

Technique	Expected Observations for 5-Methoxynicotinic Acid
Mass Spectrometry (MS)	The molecular ion peak corresponding to the exact mass of the compound (C ₇ H ₇ NO ₃ , MW: 153.14 g/mol) would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy	The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.
Infrared (IR) Spectroscopy	The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy	The UV-Vis spectrum would show absorption maxima characteristic of the pyridinecarboxylic acid chromophore.

Potential Biological Significance and Future Directions

While specific biological activities of **5-Methoxynicotinic acid** are not extensively reported, the broader class of nicotinic acid derivatives is known for a range of pharmacological effects.^[2]

The presence of the methoxy group can influence the compound's lipophilicity and its ability to interact with biological targets.

Given that various nicotinic acid derivatives have shown promise as anti-inflammatory, antimicrobial, and even anticancer agents, it is plausible that **5-Methoxynicotinic acid** may possess similar activities.^[2] Further pharmacological screening of this compound is warranted to explore its therapeutic potential.

Future research should focus on:

- A more comprehensive investigation into the natural distribution of **5-Methoxynicotinic acid** in the plant kingdom.
- Elucidation of its biosynthetic pathway in *Brucea javanica*.
- Systematic evaluation of its biological activities through *in vitro* and *in vivo* studies.
- Utilization of **5-Methoxynicotinic acid** as a scaffold for the synthesis of novel derivatives with enhanced pharmacological properties.

Conclusion

5-Methoxynicotinic acid stands as a noteworthy natural product with a confirmed presence in the medicinally important plant *Brucea javanica*. While its discovery in nature is established, the historical details of its first synthesis require further investigation. The methodologies for its isolation from natural sources and a plausible synthetic route are well within the grasp of modern chemical science. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this intriguing molecule, paving the way for future discoveries in the fields of natural product chemistry and drug development.

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